2-Methyl-1,3-benzothiazole-5,7-diamine: Structural Analysis and Synthetic Pathways
2-Methyl-1,3-benzothiazole-5,7-diamine: Structural Analysis and Synthetic Pathways
This guide provides an in-depth technical analysis of 2-Methyl-1,3-benzothiazole-5,7-diamine , a specific heterocyclic diamine isomer. While less ubiquitous than its 2,6-isomer counterpart, the 5,7-diamine variant represents a critical structural motif for the development of advanced functional materials, particularly in the synthesis of rigid-rod polymers and azo-dye intermediates where specific substitution patterns dictate solubility and electronic coupling.
Executive Summary
2-Methyl-1,3-benzothiazole-5,7-diamine (CAS: Theoretical/Analogous Reference) is a fused heterocyclic compound characterized by a benzothiazole core substituted with a methyl group at the C2 position and primary amine groups at the C5 and C7 positions. This specific substitution pattern creates a unique electronic environment compared to the more common 2,6-isomers, potentially offering altered solubility profiles and cross-linking geometries in polymer chemistry.
This guide outlines the structural properties , rational synthesis , and predicted physicochemical behavior of this molecule, serving as a roadmap for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[3]
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IUPAC Name: 2-Methyl-1,3-benzothiazole-5,7-diamine
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Molecular Formula: C₈H₉N₃S
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Molecular Weight: 179.24 g/mol
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SMILES: Cc1nc2cc(N)cc(N)c2s1
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Core Scaffold: 1,3-Benzothiazole
Structural Geometry & Electronic Properties
The molecule consists of a planar benzothiazole system. The C2-methyl group acts as a weak electron donor to the thiazole ring. The amine groups at C5 and C7 are electron-donating substituents (EDGs) situated on the benzene ring.
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C5 Position: Para to the bridgehead carbon C3a (adjacent to Nitrogen).
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C7 Position: Ortho to the bridgehead carbon C7a (adjacent to Sulfur).
This "meta-meta" relationship between the two amines (relative to each other on the benzene ring) creates a specific chelating or polymerization geometry distinct from the linear para-orientation of 2,6-isomers.
| Property | Value (Predicted/Calculated) | Rationale |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; amines increase polarity vs. parent. |
| TPSA | ~68 Ų | Contribution from 3 nitrogens (1 pyridine-like, 2 amines). |
| H-Bond Donors | 4 | Two -NH₂ groups.[1][2] |
| H-Bond Acceptors | 3 | Pyridine-like N (N3) and amine nitrogens. |
Synthetic Pathways
Direct nitration of 2-methylbenzothiazole typically yields a mixture of 5-nitro and 6-nitro isomers, making the isolation of a pure 5,7-dinitro precursor via direct electrophilic substitution challenging.
Recommended Route: Cyclization of Substituted Thiophenols A more regioselective approach involves the de novo construction of the thiazole ring from a pre-functionalized benzene precursor.
Protocol: Cyclization of 2-Amino-4,6-dinitrothiophenol
This route ensures the amino groups end up at the correct C5 and C7 positions.
Step 1: Synthesis of Precursor (2-Methyl-5,7-dinitrobenzothiazole)
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Starting Material: 2-Amino-4,6-dinitrothiophenol (prepared from picryl chloride and sodium sulfide/disulfide reduction).
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Reagent: Acetic Anhydride (Ac₂O) or Acetyl Chloride.
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Reaction: The amino group condenses with the acetylating agent, followed by cyclodehydration to close the thiazole ring.
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Conditions: Reflux in glacial acetic acid or PPA (Polyphosphoric Acid) at 100–120°C for 4–6 hours.
Step 2: Reduction to Diamine
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Reagent: Stannous Chloride (SnCl₂) / HCl or Catalytic Hydrogenation (H₂/Pd-C).
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Solvent: Ethanol or Methanol.
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Procedure:
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Dissolve the dinitro-benzothiazole in ethanol.
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Add SnCl₂·2H₂O (5–6 equivalents) portion-wise.
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Reflux for 2–3 hours.
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Neutralize with NaOH to precipitate the diamine.
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Purification: Recrystallization from ethanol/water.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis.
Caption: Regioselective synthesis pathway via cyclization of substituted thiophenol precursors.
Physicochemical Properties[1][2][4][5][7][8][9]
Due to the specific isomeric nature, experimental data is often extrapolated from the 2,6-isomer. The following are predicted technical specifications for the 5,7-diamine.
| Property | Predicted Value | Notes |
| Physical State | Solid (Powder) | Likely yellow to brown due to oxidation sensitivity. |
| Melting Point | 180°C – 210°C | High MP due to intermolecular H-bonding. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic core dominates; soluble as HCl salt. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, MeOH, Acetone. |
| pKa (Conj. Acid) | ~3.5 - 4.5 | Thiazole nitrogen is weakly basic; anilines are very weak bases. |
| Stability | Oxidation Sensitive | Diamines oxidize in air to form quinone-imines or azo-linkages. Store under inert gas. |
Applications & Utility
High-Performance Polymers
Benzothiazole diamines are key monomers for Polybenzimidazoles (PBI) and Polybenzothiazoles (PBT) .
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Mechanism: Reaction with dicarboxylic acids (e.g., terephthalic acid) creates rigid-rod polymers.
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5,7-Isomer Effect: Unlike the linear 2,6-isomer, the 5,7-substitution introduces a "kink" or angle in the polymer backbone. This reduces crystallinity and improves solubility, making the polymer easier to process while maintaining high thermal stability.
Dye Chemistry
The amino groups at C5 and C7 serve as coupling sites for diazonium salts.
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Azo Dyes: Can form bis-azo dyes by coupling at both amino positions.
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Fluorescence: Benzothiazole derivatives often exhibit fluorescence. The 5,7-diamine pattern may tune the emission wavelength (Stokes shift) differently than the 2,6-isomer.
Biological Activity
Benzothiazoles are a privileged scaffold in medicinal chemistry.
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Potential: DNA intercalation (planar structure), Kinase inhibition (ATP mimicry).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral/Dermal): Category 4 (Harmful).
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Skin/Eye Irritation: Category 2 (Irritant).
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Sensitization: Potential skin sensitizer (common for aromatic amines).
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place under Argon or Nitrogen to prevent oxidation (darkening).
References
- Benzothiazole Chemistry: Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on thiazole ring synthesis).
- Polymer Applications: Wolfe, J. F. (1988). Polybenzothiazoles and Polybenzoxazoles. In: Encyclopedia of Polymer Science and Engineering. Wiley-Interscience. (Discusses diamine monomers for rigid-rod polymers).
- Nitration Mechanisms: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Explains regioselectivity challenges in fused heterocycles).
- Synthesis of Aminobenzothiazoles:Journal of Heterocyclic Chemistry, Vol 25, Issue 4. (General methodologies for reducing nitrobenzothiazoles).
(Note: Specific experimental data for the 5,7-isomer is derived from structural analogs due to the rarity of this specific substitution pattern in public commercial catalogs.)
Sources
- 1. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]
